Cas no 583-86-8 ((9S,10S)-9,10,18-trihydroxyoctadecanoic acid)
583-86-8 structure
Product Name:(9S,10S)-9,10,18-trihydroxyoctadecanoic acid
Numero CAS:583-86-8
MF:C18H36O5
MW:332.47544670105
CID:1610147
PubChem ID:12144794
Update Time:2025-04-21
(9S,10S)-9,10,18-trihydroxyoctadecanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (9S,10S)-9,10,18-trihydroxyoctadecanoic acid
- Phloionolic acid
- Floionolic acid
- DTXSID001219810
- PHLOIONOLIC ACID [MI]
- 583-86-8
- 9,10,18-Trihydroxyoctadecanoic acid, threo-(-)-
- CHEBI:197233
- 5GA1534ULN
- 9,10,18-Trihydroxyoctadecanoic acid, threo-(+)-
- 17705-68-9
- UNII-R5RFM36A18
- Phloionolic acid, (+)-
- VEK56M2855
- (9R,10R)-9,10,18-Trihydroxyoctadecanoic acid
- UNII-5GA1534ULN
- Octadecanoic acid, 9,10,18-trihydroxy-, (R*,R*)-(-)
- Octadecanoic acid, 9,10,18-trihydroxy-, (R*,R*)-(+)-
- 36700-37-5
- (-)-Threo-9,10,18-trihydroxyoctadecanoic acid
- Octadecanoic acid, 9,10,18-trihydroxy-, (9R,10R)-rel-
- UNII-VEK56M2855
- Threo-9,10,18-trihydroxyoctadecanoic acid
- R5RFM36A18
- (+)-Threo-9,10,18-trihydroxyoctadecanoic acid
- (9R,10R)-Rel-9,10,18-trihydroxyoctadecanoic acid
- Phloionolic acid, (-)-
-
- Inchi: 1S/C18H36O5/c19-15-11-7-2-1-4-8-12-16(20)17(21)13-9-5-3-6-10-14-18(22)23/h16-17,19-21H,1-15H2,(H,22,23)/t16-,17-/m1/s1
- Chiave InChI: OISFHODBOQNZAG-IAGOWNOFSA-N
- Sorrisi: O[C@H](CCCCCCCCO)[C@@H](CCCCCCCC(=O)O)O
Proprietà calcolate
- Massa esatta: 332.25638
- Massa monoisotopica: 332.25627424g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 17
- Complessità: 270
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 98Ų
Proprietà sperimentali
- Densità: 1.0159 (rough estimate)
- Punto di fusione: 101-102°
- Punto di ebollizione: 389.58°C (rough estimate)
- Indice di rifrazione: 1.6120 (estimate)
- PSA: 97.99
(9S,10S)-9,10,18-trihydroxyoctadecanoic acid Letteratura correlata
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
583-86-8 ((9S,10S)-9,10,18-trihydroxyoctadecanoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti